Hydrazonen

Hydrazones are a class of organic compounds with significant importance in various fields, including pharmaceuticals, agrochemicals, and materials science. These compounds are derived from the condensation reaction between an aldehyde or ketone and hydrazine, forming a five-membered ring structure. The general formula for a hydrazone is R1R2C=NOH, where R1 and R2 represent alkyl, aryl, or other substituent groups.

Hydrazones exhibit diverse chemical properties due to the presence of the carbonyl group (C=O) and the azo nitrogen (-N=N-). They are often used as precursors for the synthesis of more complex organic molecules. In pharmaceutical applications, hydrazones can serve as intermediates or possess pharmacological activities themselves, acting as antioxidants, anti-inflammatory agents, or analgesics. Their structural flexibility allows for modification and optimization to achieve desired biological properties.

In agrochemicals, certain hydrazones function as herbicides or fungicides by disrupting cellular processes in target organisms. Additionally, they can be utilized in the development of novel pesticides that are more environmentally friendly due to their reduced toxicity compared to traditional formulations.

Overall, the versatility and reactivity of hydrazones make them valuable tools in organic chemistry for both academic research and industrial applications.

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

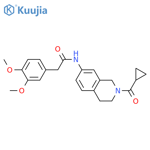

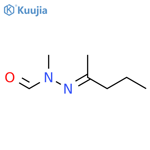

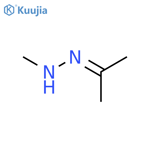

|

Hydrazinecarboxaldehyde, methyl(1-methylbutylidene)- | 61748-18-3 | C7H14N2O |

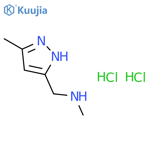

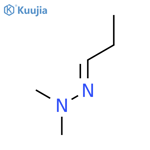

|

Propanal,2,2-dimethylhydrazone | 7422-93-7 | C5H12N2 |

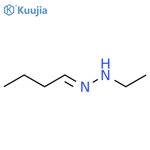

|

Butanal, ethylhydrazone | 51576-30-8 | C6H14N2 |

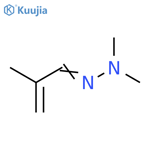

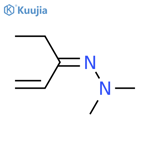

|

2-Propenal, 2-methyl-, dimethylhydrazone | 16713-45-4 | C6H12N2 |

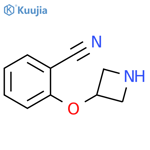

|

N-(propan-2-ylideneamino)methanamine | 5771-02-8 | C4H10N2 |

|

1-Penten-3-one, dimethylhydrazone | 96546-66-6 | C7H14N2 |

|

Methyl Hydrazonothiocarbamate | 44387-06-6 | C2H7N3S |

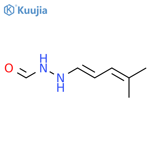

|

N-Allyl-N'-(1-methylethylidene)formic hydrazide | 141499-25-4 | C7H12N2O |

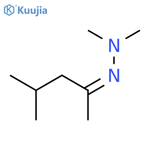

|

Dimethylhydrazone methylisobutylketone | 28236-88-6 | C8H18N2 |

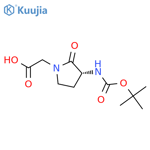

|

N-ethyl-N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide | 561067-07-0 |

Gerelateerde literatuur

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

3. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405

-

Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

Aanbevolen leveranciers

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten